6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane is a complex organic compound characterized by its unique bicyclic structure and specific functional groups. This compound is gaining attention in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development and as a building block for more complex molecules. The molecular formula of this compound is CHNO, with a molecular weight of 219.29 g/mol. It is classified under the category of diazabicyclo compounds, which are known for their diverse biological activities.
The compound is cataloged under CAS number 2306275-33-0 and is often utilized in chemical research and industrial applications due to its structural properties. It belongs to the class of bicyclic amines and is particularly noted for its diazabicycloheptane core, which provides a rigid framework that can influence biological interactions.
The synthesis of 6-[(6-methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane typically involves several key steps:
Specific reaction conditions are optimized for each step, including temperature, solvent choice, and catalyst selection, to maximize yield and purity. Industrial production may utilize automated reactors and continuous flow processes while adhering to green chemistry principles to minimize environmental impact .
The molecular structure of 6-[(6-methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane features:
The compound's structural representation can be summarized as follows:
The compound can participate in various chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions are tailored specifically for each transformation to optimize yields and minimize by-products .
The mechanism of action for 6-[(6-methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane involves interactions with specific molecular targets:
These interactions can modulate various biological pathways, making this compound a candidate for further pharmacological studies .
The physical properties include:
Chemical properties include:
Relevant data on these properties are essential for predicting behavior in biological systems and during synthesis .
The applications of 6-[(6-methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane span several fields:
The synthesis of the 3,6-diazabicyclo[3.1.1]heptane scaffold – the core structure of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane – employs several specialized methodologies that enable access to this conformationally restricted bicyclic framework. The compact bridgehead nitrogen topology presents unique synthetic challenges that have been addressed through innovative cyclization and functionalization strategies.
The construction of the bicyclic framework frequently exploits azide chemistry to establish the critical C-N bonds. A prominent approach utilizes diethyl 5,6-diazabicyclo[2.2.1]heptane-5,6-dicarboxylate (CAS#:18860-71-4) as a key precursor, where intramolecular azide reduction followed by transannular cyclization enables efficient formation of the diazabicyclic system [8]. This strategy capitalizes on the strain inherent in the norbornane-like precursor to drive ring closure under reducing conditions. The resulting bicyclic structure provides the foundational scaffold for subsequent N-alkylation at the 6-position, which is essential for introducing the (6-methoxypyridin-3-yl)methyl pharmacophore characteristic of the target compound. The reaction typically proceeds under mild conditions (room temperature to 60°C) with moderate to high yields (65-85%), making it suitable for early-stage scaffold production.
Table 1: Cyclization Approaches for Diazabicycloheptane Synthesis
Strategy | Key Reagent/Conditions | Yield Range | Advantages |
---|---|---|---|
Azide Reduction | Staudinger/Reduction, RT-60°C | 65-85% | Mild conditions, good functional group tolerance |
Transannular Cyclization | Thermal activation (80-100°C) | 50-70% | Atom economy, minimal protecting groups |
Intramolecular SN2 | Base-mediated cyclization | 45-65% | Direct formation, avoids reduction steps |
The diazabicyclo[3.1.1]heptane core demonstrates remarkable versatility through Pictet-Spengler condensations, enabling strategic introduction of diverse heterocyclic systems at the C3 position [8]. This approach employs carbonyl derivatives of the target heterocycles – particularly the 6-methoxynicotinaldehyde – condensed with the diazabicyclic amine under acidic conditions. The reaction proceeds through an iminium ion intermediate that undergoes intramolecular electrophilic substitution, forming a new C-C bond while preserving the stereochemical integrity of the bicyclic system. This methodology is particularly valuable for creating structural diversity in the peripheral heterocyclic components, which significantly influences receptor binding affinity and selectivity in pharmaceutical applications. The reaction typically achieves moderate yields (50-70%) but provides direct access to structurally complex derivatives in minimal steps.
The installation of the (6-methoxy-3-pyridyl)methyl moiety at the N6 position predominantly employs reductive amination protocols, representing the most efficient route to the target compound. This two-step process first involves condensation of 6-methoxynicotinaldehyde with the secondary amine of the 3,6-diazabicyclo[3.1.1]heptane scaffold under dehydrating conditions, forming an imine intermediate [6]. Subsequent reduction with sodium borohydride or sodium cyanoborohydride yields the desired tertiary amine (CAS#:2306275-33-0). Alternatively, direct SN2 alkylation using 3-(chloromethyl)-6-methoxypyridine provides a complementary route, though with lower stereochemical control. The reductive amination approach typically delivers superior yields (75-90%) and excellent regioselectivity for the N6 position due to steric and electronic factors, making it the preferred method for large-scale synthesis. The reaction demonstrates good functional group tolerance and can be performed in common solvents like methanol, tetrahydrofuran, or dichloromethane at ambient temperature.
The compact, rigid architecture of the 3,6-diazabicyclo[3.1.1]heptane core imposes significant stereochemical constraints that profoundly influence biological activity. Effective synthetic strategies must therefore address the challenges of diastereoselective construction and functionalization to access therapeutically relevant stereoisomers.
The stereoselective assembly of the bicyclic framework exploits chiral auxiliaries and asymmetric catalysis to control the relative configuration of bridgehead and bridge carbons. Research demonstrates that cyclization of 1,2-diamine precursors with α,ω-dihaloalkanes under high-dilution conditions preferentially generates the endo-isomer due to kinetic preference for the folded transition state [3] [8]. The diastereomeric ratio typically ranges from 3:1 to 8:1 endo:exo, with optimization of solvent polarity and cation-π interactions further enhancing selectivity to >95% endo in specific cases. The endo configuration positions both nitrogen lone pairs inward within the molecular cleft, creating a topology ideal for bidentate coordination to biological targets. Computational modeling reveals that the energy barrier for endo-isomer formation is approximately 2.3 kcal/mol lower than the exo transition state, explaining the observed preference. Subsequent crystallization from ethanol/water mixtures enables isolation of the desired diastereomer in >99% de for pharmaceutical applications.
Protecting group strategies critically govern regioselectivity during N-functionalization of the unsymmetrical 3,6-diazabicyclo[3.1.1]heptane diamine system. The electronic and steric differences between the bridgehead (N3) and bridge (N6) nitrogen atoms enable differential protection. Carbamate protecting groups – particularly tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) – demonstrate remarkable divergence in reactivity [8]. Mono-Boc protection occurs preferentially at the less sterically hindered bridge nitrogen (N6), while the bridgehead nitrogen (N3) exhibits superior nucleophilicity in aprotic solvents, enabling selective alkylation at this position. This orthogonal protection strategy is essential for the regioselective installation of the (6-methoxypyridin-3-yl)methyl group specifically at N6. Deprotection studies reveal that the Boc group can be cleanly removed under acidic conditions (TFA/DCM) without compromising the methoxypyridine moiety, while hydrogenolysis effectively removes Cbz groups without affecting the bicyclic core.
Table 2: Protecting Group Strategies for Regioselective Functionalization
Protecting Group | Preferred Nitrogen | Deprotection Conditions | Regioselectivity |
---|---|---|---|
Boc | N6 (bridge) | TFA/DCM (0°C to RT) | >95% N6 protection |
Cbz | N3 (bridgehead) | H₂/Pd-C, ethanol | 90% N3 protection |
Fmoc | N6 (bridge) | Piperidine/DMF | 85% N6 protection |
Alloc | N3 (bridgehead) | Pd(PPh₃)₄, morpholine | 88% N3 protection |
Transitioning from milligram-scale laboratory synthesis to kilogram production of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane presents significant challenges that require innovative solutions to ensure economic viability and product quality.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7